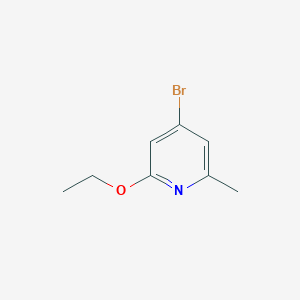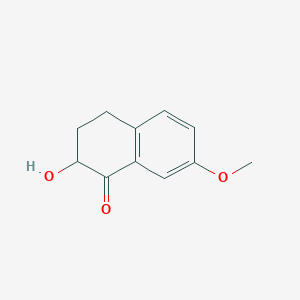
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid (MeSO3H) to yield this compound .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of this compound can achieve an overall yield of up to 76.6% with 99% purity .
化学反应分析
Types of Reactions
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 7-methoxy-1-tetralone, while reduction of the carbonyl group can produce 7-methoxy-1-tetralol.
科学研究应用
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a key intermediate in the production of opioid analgesics such as dezocine.
Industry: It is utilized in the manufacture of various bioactive compounds and fine chemicals.
作用机制
The mechanism of action of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dezocine, this compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
7-Methoxy-1-tetralone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1-Tetralone: Does not have the methoxy or hydroxy groups, resulting in different chemical properties and reactivity.
4-Chromanone: A structurally related compound with different functional groups, leading to distinct chemical behavior and applications.
This compound stands out due to its unique combination of hydroxy and methoxy groups, which confer specific reactivity and versatility in synthetic chemistry.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3 |
InChI 键 |
HMNHSILLZCXRNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCC(C2=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


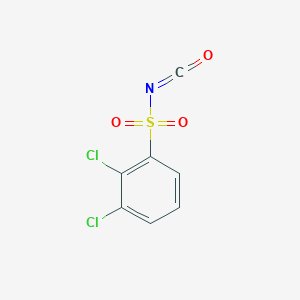
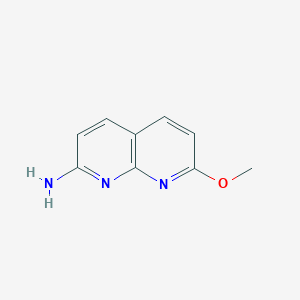
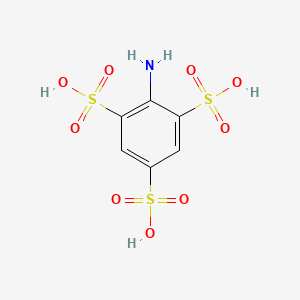
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
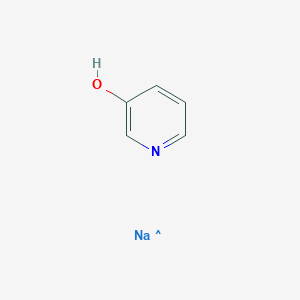
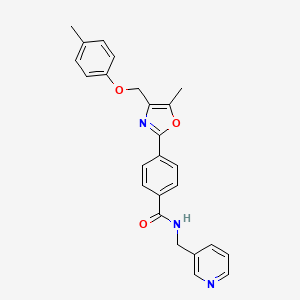
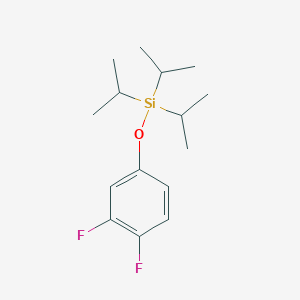
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
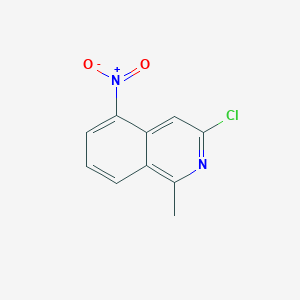
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)
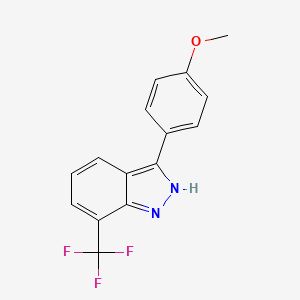
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)
